2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride

Description

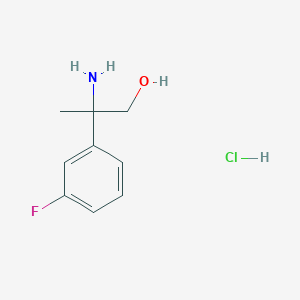

2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride is a chiral amino alcohol derivative characterized by a propane backbone with an amino (-NH₂) and hydroxyl (-OH) group on the second carbon (C2), along with a 3-fluorophenyl substituent. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as fingolimod homologs and neurotransmitter analogs .

Properties

Molecular Formula |

C9H13ClFNO |

|---|---|

Molecular Weight |

205.66 g/mol |

IUPAC Name |

2-amino-2-(3-fluorophenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C9H12FNO.ClH/c1-9(11,6-12)7-3-2-4-8(10)5-7;/h2-5,12H,6,11H2,1H3;1H |

InChI Key |

XLAJCLPLEVWSBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=CC(=CC=C1)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-fluoroamphetamine, which is subsequently converted to this compound through a series of reactions involving hydrogenation and hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products .

Major Products Formed

Major products formed from these reactions include 3-fluoroamphetamine, 3-fluorobenzaldehyde, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between 2-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride and its analogs:

Key Structural and Functional Differences:

Substituent Effects :

- The 3-fluorophenyl group in the target compound contrasts with 4-fluorophenyl analogs (e.g., ), which alter steric and electronic interactions in receptor binding.

- Replacement of fluorine with nitro (e.g., 3-nitrophenyl derivative ) increases molecular weight and polarity, reducing lipid solubility.

Backbone Modifications: Fingolimod HCl incorporates a propane-1,3-diol backbone and a long alkyl chain, enabling membrane integration and sphingosine-1-phosphate receptor modulation. The 1-amino-3-fluoropropan-2-ol HCl lacks an aromatic ring, simplifying its structure but limiting bioactivity complexity.

Stereochemistry: Enantiomers like (R)-3-amino-2-(4-fluorophenyl)propan-1-ol HCl demonstrate the importance of chirality in pharmacological activity, a factor critical for drug development.

Research Implications:

Biological Activity

2-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. Its unique structure, characterized by a fluorine atom at the para position of the phenyl ring, influences its reactivity and interaction with biological systems.

- Molecular Formula : C9H12ClFNO

- Molecular Weight : Approximately 205.66 g/mol

- Functional Groups : Contains amino and hydroxyl groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. This compound can modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation. Notably, it has been shown to bind to specific receptors and enzymes, which can lead to therapeutic effects in cancer and neurological disorders.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Its mechanism involves:

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through modulation of apoptotic pathways.

- Inhibition of Cell Proliferation : Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including colorectal cancer cells (HCT116) .

Neuroprotective Effects

Preliminary data suggest that this compound may also possess neuroprotective properties. It is believed to influence neurotransmitter systems, which could be beneficial in treating mood disorders and other neurological conditions.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride | C9H13ClFNO | Different stereochemistry affecting biological activity |

| (S)-2-Amino-2-(3-fluorophenyl)propan-1-ol | C9H13ClFNO | Specific stereoisomer potentially exhibiting distinct pharmacodynamics |

| (R)-2-Amino-2-(3-fluorophenyl)propan-1-ol | C9H13ClFNO | Another stereoisomer with unique interactions in biological systems |

The presence of different stereoisomers highlights the importance of chirality in determining the pharmacological profile of these compounds. Each variant may exhibit different affinities for receptors or varying therapeutic effects, underscoring the significance of structural modifications in drug design.

Case Studies and Research Findings

- Cancer Cell Studies : In vitro studies using the sulforhodamine B (SRB) assay demonstrated that this compound significantly inhibited the growth of HCT116 cancer cells, showing a selective index compared to non-tumor cells .

- Neurotransmitter Modulation : Interaction studies have indicated that this compound may modulate neurotransmitter systems, suggesting potential applications in treating mood disorders .

Q & A

Q. What are the common synthetic routes for 2-amino-2-(3-fluorophenyl)propan-1-ol hydrochloride?

Methodological Answer:

- Chiral resolution : Use phthalimide fusion (as described for structurally similar aminochloropropanes) to introduce stereochemistry, followed by acid hydrolysis to isolate the desired enantiomer .

- Stereoselective synthesis : Employ asymmetric hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (e.e.) .

- Purification : Utilize recrystallization in ethanol/water mixtures to remove diastereomeric impurities. Typical yields range from 60–75%, with optical purity ≥98% e.e. .

| Synthetic Method | Reagents/Conditions | Yield (%) | Optical Purity (e.e.) |

|---|---|---|---|

| Phthalimide fusion | 2-bromo-3-fluoropropanol, K-phthalimide, HCl hydrolysis | 65 | 95% |

| Asymmetric hydrogenation | (S)-BINAP-Ru catalyst, H₂ (50 psi) | 72 | 98% |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis and oxidative degradation .

- Handling : Use desiccants (e.g., silica gel) in storage vials to minimize moisture absorption. Avoid prolonged exposure to basic pH (>8), which accelerates decomposition .

Q. What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

- HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to confirm enantiomeric purity .

- NMR : Compare H and F NMR spectra with reference standards (e.g., δ 7.2–7.4 ppm for aromatic protons, δ -110 ppm for fluorine) .

- Mass spectrometry : Confirm molecular ion peaks at m/z 199.1 [M+H]⁺ (free base) and 235.6 [M+HCl]⁺ .

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed for this compound?

Methodological Answer:

- Dynamic kinetic resolution : Use lipase enzymes (e.g., Candida antarctica) in biphasic systems to selectively hydrolyze one enantiomer .

- Chiral chromatography : Optimize mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile) to enhance separation efficiency on preparative HPLC .

- Circular dichroism (CD) : Validate absolute configuration by comparing experimental CD spectra with computed spectra (TD-DFT methods) .

Q. What mechanistic insights explain its hydrolytic instability under physiological conditions?

Methodological Answer:

- Degradation pathways : The hydrochloride salt undergoes pH-dependent hydrolysis via SN1 mechanisms at the β-amino alcohol moiety. At pH 7.4, half-life is ~12 hours .

- Stabilization strategies : Co-formulate with cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic fluorophenyl group, reducing water accessibility .

| pH | Half-life (h) | Major Degradants |

|---|---|---|

| 5.0 | 48 | None detected |

| 7.4 | 12 | 3-fluorophenylpropanal, NH₃·HCl |

Q. How can researchers design receptor-binding studies for this compound?

Methodological Answer:

- Target selection : Prioritize GPCRs (e.g., β-adrenergic receptors) due to structural similarity to propanolamine derivatives .

- Radioligand assays : Use H-labeled analogs to measure binding affinity (Kd) in HEK293 cells expressing recombinant receptors .

- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding poses, focusing on fluorine’s electrostatic interactions with Serine-194 in the receptor pocket .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported optical purity across studies?

Methodological Answer:

- Source validation : Cross-check synthesis protocols (e.g., catalyst loading, reaction time) and analytical methods (e.g., column type for HPLC) .

- Inter-lab calibration : Share reference standards between labs to eliminate instrument variability. For example, discrepancies >2% e.e. often arise from improper column conditioning .

Q. Why do some studies report conflicting biological activity data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.